5-iodo-3-(trifluoromethyl)-1H-pyrazole

Catalog No.
S3041941
CAS No.
1015780-53-6; 506-12-7
M.F
C4H2F3IN2
M. Wt
261.974
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-iodo-3-(trifluoromethyl)-1H-pyrazole

Addressing the limitations of unsubstituted and bromo-pyrazoles in cross-coupling: 5-Iodo-3-(trifluoromethyl)-1H-pyrazole provides a highly reactive C5 handle for mild, regioselective transformations.

  • Low C-I bond energy (~238 kJ/mol) enables efficient oxidative addition at mild temperatures, reducing catalyst loading and thermal degradation risk.
  • >99% regioselectivity in Suzuki, Sonogashira, and Buchwald-Hartwig couplings accelerates hit-to-lead optimization, eliminating regioisomer purification.
  • Facilitates Pd-free Ullmann couplings for cost-effective, heavy-metal-free API synthesis.

Supplied with rigorous QC, ready for global dispatch to accelerate discovery.

CAS Number

1015780-53-6; 506-12-7

Product Name

5-iodo-3-(trifluoromethyl)-1H-pyrazole

IUPAC Name

3-iodo-5-(trifluoromethyl)-1H-pyrazole

Molecular Formula

C4H2F3IN2

Molecular Weight

261.974

InChI

InChI=1S/C4H2F3IN2/c5-4(6,7)2-1-3(8)10-9-2/h1H,(H,9,10)

InChI Key

YBXYQFSOMKXHDQ-UHFFFAOYSA-N

SMILES

C1=C(NN=C1I)C(F)(F)F

solubility

not available

Synonyms

5-Iodo-3-(trifluoromethyl)-1H-pyrazole, 5-Iodo-3-(trifluoromethyl)pyrazole, 3-(Trifluoromethyl)-5-iodo-1H-pyrazole, 3-Trifluoromethyl-5-iodopyrazole, 5-Iodo-3-trifluoromethyl-1H-pyrazole

Purity

≥97%

Package Size

1 g, 5 g, 25 g

5-Iodo-3-(trifluoromethyl)-1H-pyrazole (CAS 1015780-53-6) is a highly specialized, bifunctional heterocyclic building block extensively utilized in pharmaceutical and agrochemical discovery. The molecule features a metabolically robust trifluoromethyl (-CF3) group that enhances lipophilicity and target binding affinity, paired with a highly reactive iodine atom at the 5-position. This C-I bond serves as a highly reactive handle for transition-metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig protocols. In industrial procurement, this specific halogenated profile is selected when standard C-H functionalization of unsubstituted pyrazoles lacks regioselectivity, or when the corresponding bromo- and chloro-analogs fail to provide sufficient reactivity under mild, scalable process conditions [1].

Research Fit

Workflow
Regioselective synthesis of 5-substituted pyrazoles via cross-coupling
Reported Yield
Reported higher Suzuki-Miyaura coupling yield vs 4-iodo isomer
Route Confirmed
Established lithiation route reported for 5-iodo isomer

Substituting 5-iodo-3-(trifluoromethyl)-1H-pyrazole with its cheaper 5-bromo analog, 5-chloro analog, or the unsubstituted 3-(trifluoromethyl)-1H-pyrazole introduces severe process liabilities. Unsubstituted pyrazoles require direct C-H activation, which typically demands harsh oxidants, elevated temperatures, and suffers from poor regioselectivity between the C4 and C5 positions, necessitating expensive downstream chromatographic separations. While 5-bromo-3-(trifluoromethyl)-1H-pyrazole offers a predefined coupling site, the higher bond dissociation energy of the C-Br bond (~336 kJ/mol) compared to the C-I bond (~238 kJ/mol) significantly retards the oxidative addition step in palladium catalysis. This forces manufacturers to use higher temperatures, higher catalyst loadings, and specialized phosphine ligands to achieve acceptable conversions, ultimately eroding the cost savings of the cheaper starting material and risking the degradation of thermally sensitive intermediates [1].

Substitution Risk

Synthetic route 4-iodo isomer is prepared by a different iodination method, which may alter regiochemical outcome.
Cross-coupling yield Reported lower Suzuki-Miyaura yield for 4-iodo isomer under identical conditions.
Industrial relevance 5-iodo isomer is cited in 30 patents; substitution may miss validated synthetic pathways.

Enhanced Oxidative Addition and Cross-Coupling Reactivity

In comparative transition-metal-catalyzed cross-coupling studies, iodopyrazoles consistently outperform their brominated and chlorinated counterparts due to the higher leaving-group ability of iodine. For instance, in Sonogashira and Suzuki-Miyaura couplings, the reactivity trend strictly follows I > Br >> Cl. 5-Iodopyrazoles achieve high conversions at lower temperatures using standard Pd catalysts. In contrast, the corresponding 5-bromopyrazoles typically require elevated temperatures and specialized ligands to achieve comparable yields, while 5-chloropyrazoles are often insufficiently activated for mild C-C linkage [1]. The enhanced reactivity of the iodo-derivative allows for a reduction in expensive palladium catalyst loading and thermal energy input.

Evidence DimensionCross-Coupling Reactivity and Activation Energy
Target Compound Data5-Iodo-pyrazoles: Highly reactive under mild conditions (e.g., 25 °C to 60 °C)
Comparator Or Baseline5-Bromo/Chloro-pyrazoles: Require harsh heating (>90 °C) or fail to react
Quantified DifferenceEnables 30-50 °C reduction in process temperature and prevents reaction stalling
ConditionsPalladium-catalyzed C-C cross-coupling (e.g., Sonogashira, Suzuki)

Procuring the iodo-variant reduces energy consumption, protects sensitive functional groups from thermal degradation, and lowers expensive palladium catalyst costs during scale-up.

Synthetic Yield
Head-to-head
86%
vs 81% (4-iodo)
Supports selection for reported higher yield
Model substrate; lithiation/trapping protocol

Absolute Regiocontrol vs. Direct C-H Functionalization

Utilizing 5-iodo-3-(trifluoromethyl)-1H-pyrazole provides a pre-installed, highly reactive site that guarantees >99% regioselectivity for C5-substitution during cross-coupling. Attempting to bypass the halogenated precursor by applying direct C-H arylation to the unsubstituted 3-(trifluoromethyl)-1H-pyrazole typically results in a mixture of C4- and C5-arylated regioisomers due to competing activation sites[1]. This lack of regiocontrol in the unsubstituted baseline necessitates complex, solvent-intensive chromatographic purification to isolate the desired C5-isomer, drastically reducing the overall isolated yield and increasing waste generation.

Evidence DimensionRegioselectivity of C5-Functionalization
Target Compound Data5-Iodo-3-(trifluoromethyl)-1H-pyrazole: >99% regioselective coupling at C5
Comparator Or Baseline3-(trifluoromethyl)-1H-pyrazole (unsubstituted): Mixed C4/C5 isomers via C-H activation
Quantified DifferenceNear-total elimination of off-target regioisomers
ConditionsPalladium-catalyzed arylation protocols

Eliminates the need for costly and time-consuming chromatographic separation of regioisomers, directly improving manufacturing yield and reproducibility.

Suzuki-Miyaura Coupling
Head-to-head
62%
vs 56% (4-iodo)
Reported higher coupling yield
Suzuki-Miyaura, Pd(PPh₃)₄, 90 °C

Compatibility with Cost-Effective Copper Catalysis for C-N Coupling

The iodo-substituent unlocks the ability to use highly cost-effective copper catalysts (e.g., CuI) for C-N bond formation (Ullmann-type alkylamination), particularly with aliphatic amines possessing beta-hydrogen atoms. Studies on halopyrazoles demonstrate that while bromopyrazoles often require expensive palladium catalysts (like Pd(dba)2 with complex ligands such as tBuDavePhos) to achieve C-N coupling, iodopyrazoles can be successfully coupled using simple CuI systems [1]. This differential reactivity allows process chemists to swap expensive palladium for abundant, inexpensive copper when synthesizing 5-amino-3-(trifluoromethyl)pyrazole derivatives.

Evidence DimensionCatalyst requirement for aliphatic C-N coupling
Target Compound DataIodopyrazoles: Compatible with inexpensive CuI catalysts
Comparator Or BaselineBromopyrazoles: Require expensive Pd catalysts and specialized ligands
Quantified DifferenceEnables transition from precious metal (Pd) to base metal (Cu) catalysis
ConditionsC-N cross-coupling with aliphatic amines

Allows procurement and process teams to drastically reduce catalyst expenditures by utilizing copper instead of palladium for key amination steps.

Sonogashira Coupling
Head-to-head
>90%
vs >90% (4-iodo)
Equivalent high reactivity reported
Sonogashira coupling, comparable performance
Patent Count
Context-dependent
30
Indicates industrial utility
PubChemLite patent query

Synthesis of Sterically Hindered COX-2 Inhibitor Analogs

Because the C-I bond undergoes facile oxidative addition even in sterically congested environments, this compound is a highly efficient precursor for synthesizing bulky 1,5-diaryl-3-(trifluoromethyl)pyrazole frameworks (analogous to Celecoxib or Mavacoxib). It allows for high-yielding Suzuki couplings with ortho-substituted aryl boronic acids at mild temperatures, avoiding the degradation pathways seen when forcing the bromo-analog to react[1].

Late-Stage Diversification in Agrochemical Discovery

In the development of novel pyrazole-based fungicides and insecticides, the >99% regioselectivity provided by the 5-iodo handle allows discovery chemists to rapidly screen a wide library of C5-substituents via Sonogashira or Buchwald-Hartwig couplings without wasting time on regioisomer separation, accelerating the hit-to-lead workflow [1].

Palladium-Free Amination Workflows

For process chemistry teams looking to eliminate palladium from their synthesis routes to reduce costs and avoid stringent heavy-metal remediation in the final API, this iodo-compound enables the use of copper-catalyzed Ullmann-type couplings for the installation of complex aliphatic amines at the 5-position [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
5-Aryl-3-CF3-Pyrazole Library Synthesis
Reported higher Suzuki coupling yield
Cross-coupling yield and product identity
5-Alkynyl-3-CF3-Pyrazole Functionalization
Reported efficient Sonogashira coupling
Coupling efficiency and alkyne scope
Building Block Scale-Up
Reported high-yield lithiation route
Scalability and reproducibility

XLogP3

1.8

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